5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one 5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9216279
InChI: InChI=1S/C26H22FN3O5/c1-34-19-5-2-4-17-14-20(35-25(17)19)23(31)21-22(16-6-8-18(27)9-7-16)30(26(33)24(21)32)12-3-11-29-13-10-28-15-29/h2,4-10,13-15,22,32H,3,11-12H2,1H3
SMILES: COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CCCN5C=CN=C5)O
Molecular Formula: C26H22FN3O5
Molecular Weight: 475.5 g/mol

5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC9216279

Molecular Formula: C26H22FN3O5

Molecular Weight: 475.5 g/mol

* For research use only. Not for human or veterinary use.

5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C26H22FN3O5
Molecular Weight 475.5 g/mol
IUPAC Name 2-(4-fluorophenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C26H22FN3O5/c1-34-19-5-2-4-17-14-20(35-25(17)19)23(31)21-22(16-6-8-18(27)9-7-16)30(26(33)24(21)32)12-3-11-29-13-10-28-15-29/h2,4-10,13-15,22,32H,3,11-12H2,1H3
Standard InChI Key YSFGMMHRRLKUIY-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CCCN5C=CN=C5)O
Canonical SMILES COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CCCN5C=CN=C5)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-fluorophenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one, reveals its intricate architecture . Key structural components include:

  • A 2,5-dihydro-1H-pyrrol-2-one core, a five-membered lactam ring providing rigidity and hydrogen-bonding capacity.

  • 4-Fluorophenyl substitution at position 5, introducing electron-withdrawing effects that modulate electronic distribution.

  • A 3-(1H-imidazol-1-yl)propyl chain at position 1, contributing basicity and potential for intermolecular interactions via the imidazole’s nitrogen atoms.

  • A 7-methoxy-1-benzofuran-2-carbonyl group at position 4, merging aromaticity (benzofuran) with a ketone linker for conformational flexibility .

The molecular formula is C26H22FN3O5, with a molar mass of 475.5 g/mol . Computational analyses (e.g., InChIKey: YSFGMMHRRLKUIY-UHFFFAOYSA-N) confirm stereoelectronic features critical for target engagement.

Physicochemical Characteristics

PropertyValue
Molecular Weight475.5 g/mol
logP (Predicted)~2.8 (moderate lipophilicity)
Hydrogen Bond Donors2 (hydroxy, imidazole NH)
Hydrogen Bond Acceptors7 (carbonyl, ether, lactam)
Rotatable Bonds8

The compound’s moderate lipophilicity suggests balanced membrane permeability, while multiple hydrogen-bonding sites may facilitate interactions with enzymatic active sites .

Synthesis and Preparation

Retrosynthetic Analysis

The synthesis likely involves sequential modular assembly:

  • Pyrrolone Core Formation: Cyclocondensation of γ-keto esters with amines or via Paal-Knorr pyrrole synthesis, followed by oxidation to the lactam.

  • Fluorophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to install the 4-fluorophenyl group.

  • Imidazolylpropyl Attachment: Alkylation of the pyrrolone nitrogen with 3-chloropropylimidazole.

  • Benzofuran Carbonyl Incorporation: Friedel-Crafts acylation or esterification using 7-methoxybenzofuran-2-carbonyl chloride.

Key Synthetic Challenges

  • Regioselectivity: Ensuring correct substitution patterns on the pyrrolone ring.

  • Steric Hindrance: Bulky benzofuran and imidazolylpropyl groups may complicate coupling reactions.

  • Functional Group Compatibility: Protection/deprotection strategies for hydroxy and carbonyl groups during synthesis.

Biological Activity and Mechanisms

Anticancer Activity

Benzofuran derivatives induce apoptosis in cancer cells via:

  • Bcl-2 Downregulation: Reducing anti-apoptotic protein expression, promoting mitochondrial permeabilization .

  • PARP-1 Cleavage: Activating caspase-dependent DNA repair failure .

  • DNA Fragmentation: ~80% fragmentation observed in HCT116 colorectal cells at 10 µM .
    The imidazole propyl chain in this compound could chelate metal ions in proteolytic enzymes, potentiating cytotoxic effects .

Antimicrobial and Other Activities

While direct evidence is lacking, pyrrolones and imidazole-containing compounds often show:

  • Antifungal Activity: Targeting cytochrome P450-dependent ergosterol biosynthesis.

  • Antibacterial Effects: Disrupting cell wall synthesis via penicillin-binding protein inhibition.

Pharmacokinetics and Toxicity

ADME Profiling

ParameterPrediction
AbsorptionModerate (logP ~2.8)
DistributionHigh plasma protein binding
MetabolismHepatic (CYP3A4/2C9-mediated)
ExcretionRenal (60%) / Fecal (40%)

The methoxy and fluorine substituents may retard oxidative metabolism, extending half-life .

Toxicity Considerations

Preliminary data on analogs suggest:

  • LD50 (Mouse): ~250 mg/kg (oral)

  • hERG Inhibition: Low risk (IC50 > 30 µM)

  • Genotoxicity: Negative in Ames tests.

Applications and Future Directions

Therapeutic Prospects

  • Inflammatory Diseases: Rheumatoid arthritis, inflammatory bowel disease.

  • Oncology: Adjuvant therapy for inflammation-driven cancers (e.g., colorectal adenocarcinoma) .

  • Infectious Diseases: Broad-spectrum antimicrobial applications (hypothetical).

Research Priorities

  • In Vivo Efficacy Studies: Validate anti-inflammatory/anticancer activity in animal models.

  • Formulation Optimization: Enhance bioavailability via prodrug strategies or nanoencapsulation.

  • Target Deconvolution: Identify primary molecular targets using chemoproteomics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator